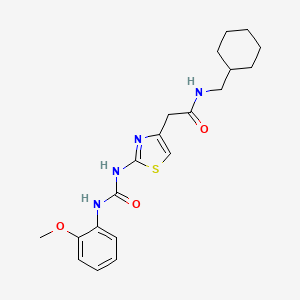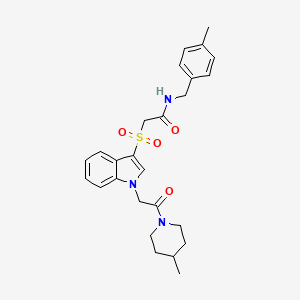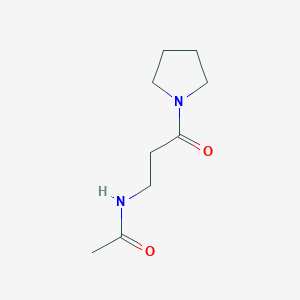
N-(3-oxo-3-pyrrolidin-1-ylpropyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-oxo-3-pyrrolidin-1-ylpropyl)acetamide is a chemical compound with the CAS Number: 1328595-12-5 . It has a molecular weight of 184.24 and is typically stored at room temperature . The compound is in powder form .
Molecular Structure Analysis
The InChI code for N-(3-oxo-3-pyrrolidin-1-ylpropyl)acetamide is 1S/C9H16N2O2/c1-8(12)10-5-4-9(13)11-6-2-3-7-11/h2-7H2,1H3,(H,10,12) . This indicates that the compound has a pyrrolidine ring attached to a propyl group, which is further attached to an acetamide group.Physical And Chemical Properties Analysis
N-(3-oxo-3-pyrrolidin-1-ylpropyl)acetamide is a powder that is stored at room temperature . It has a molecular weight of 184.24 .Applications De Recherche Scientifique
Piracetam and Its Derivatives: Synthesis and Pharmacological Activities
Piracetam, a derivative of γ-aminobutyric acid, is utilized for its nootropic effects, improving learning, memory, and brain metabolism. The review by Dhama et al. (2021) highlights the synthesis methods and biological activities associated with piracetam and its derivatives, emphasizing their application in treating CNS disorders, alcoholism, Raynaud's phenomenon, deep vein thrombosis, and brain injuries (Dhama et al., 2021).
Levetiracetam: Use in Partial Onset Seizures
Levetiracetam, another compound within the racetam group, is approved for adjunctive therapy in adults with partial onset seizures. Clinical trials have demonstrated its efficacy in reducing seizure frequency, with a favorable tolerability profile and low potential for drug interactions. The review by Dooley and Plosker (2000) provides a comprehensive overview of levetiracetam's pharmacokinetics, pharmacodynamics, and clinical application in epilepsy management (Dooley & Plosker, 2000).
Nootropic Drugs and Brain Cholinergic Mechanisms
The review by Pepeu and Spignoli (1989) explores the interaction between nootropic drugs, including piracetam and its derivatives, and brain cholinergic mechanisms. This review suggests that nootropics may exert their cognitive-enhancing effects partly through modulation of cholinergic systems, highlighting the complex interplay between these compounds and neurotransmitter systems involved in learning and memory processes (Pepeu & Spignoli, 1989).
Safety and Hazards
Propriétés
IUPAC Name |
N-(3-oxo-3-pyrrolidin-1-ylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c1-8(12)10-5-4-9(13)11-6-2-3-7-11/h2-7H2,1H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLBZGTKOMXLQTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC(=O)N1CCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-oxo-3-pyrrolidin-1-ylpropyl)acetamide | |
CAS RN |
1328595-12-5 |
Source


|
| Record name | N-[3-oxo-3-(pyrrolidin-1-yl)propyl]acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 3-[(2-chlorophenyl)methyl]-4-oxopiperidine-1-carboxylate](/img/structure/B2824676.png)


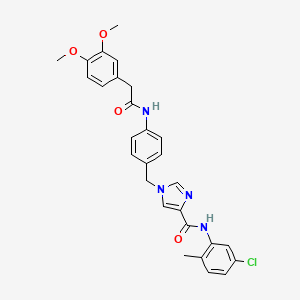
![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4-dimethoxybenzamide hydrochloride](/img/structure/B2824683.png)


![N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2824691.png)
![N-(cyclohexanesulfonyl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2824692.png)
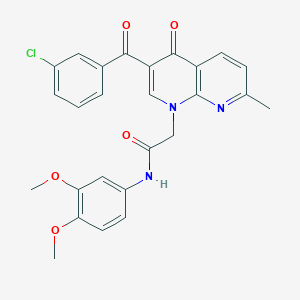

![2-(3-chloro-4-fluoroanilino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B2824696.png)
